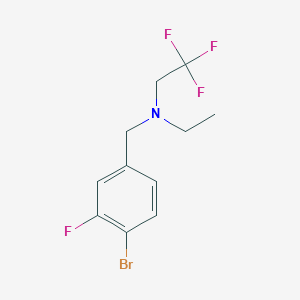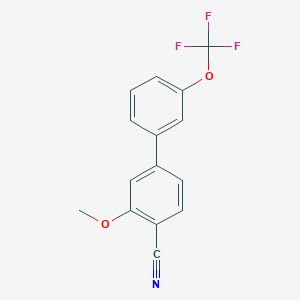![molecular formula C14H9F3N2O B8174561 6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174561.png)
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in various fields of scientific research. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolo[2,3-b]pyridine scaffold. The presence of the trifluoromethoxy group imparts unique electronic and steric properties to the molecule, making it a valuable building block in medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethoxylation of pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acid derivatives with halogenated pyridines under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized pyridines. These methods often employ photoredox catalysts and visible light irradiation to achieve high yields and selectivity .
化学反応の分析
Types of Reactions
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism by which 6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to target proteins, potentially leading to improved efficacy in drug-target interactions . The electron-withdrawing nature of the trifluoromethoxy group also contributes to the compound’s metabolic stability .
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxy group and are used in electrochromic devices.
Trifluoromethyl Ethers: These compounds have similar electronic properties and are used in medicinal and materials science.
Uniqueness
6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which combine the trifluoromethoxy group with a pyrrolo[2,3-b]pyridine scaffold. This combination imparts distinct electronic and steric properties, making it a versatile building block in various fields of research .
特性
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-4-1-9(2-5-11)12-6-3-10-7-8-18-13(10)19-12/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQUISNVSVKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174545.png)
![6-(3-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174547.png)
![6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174551.png)
![6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174556.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174557.png)

